molecular formula C19H19N3O5S B2830329 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide CAS No. 898465-62-8

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide

Cat. No. B2830329
CAS RN: 898465-62-8
M. Wt: 401.44
InChI Key: TZDJJHJFHZXXEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 3,4-dihydro-2H-quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring. Attached to this core are a cyclopropanecarbonyl group and a 4-nitrobenzenesulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the quinoline, nitrobenzene, sulfonamide, and cyclopropanecarbonyl groups .

Scientific Research Applications

Synthesis and Pro-apoptotic Effects in Cancer Cells

Sulfonamide derivatives, such as N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide, have been synthesized and evaluated for their anti-cancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing pro-apoptotic gene expression, mediated by the activation of p38 and ERK phosphorylation pathways in various cancer cell lines, including hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells (Cumaoğlu et al., 2015).

Novel Binding Affinities and Efficacies

Research on quinoline and sulfonamide derivatives has identified compounds with high affinity for the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, potentially offering new therapeutic avenues for the modulation of this receptor system (Tenbrink et al., 1994).

Advanced Intermediates for Heterocycle Synthesis

Sulfonamide compounds have also been utilized as advanced intermediates in the synthesis of nitrogenous heterocycles. Techniques such as base-mediated intramolecular C-arylation have been employed to yield benzhydrylamines, which are pivotal for the development of indazole oxides and quinazolines (Kisseljova et al., 2014).

Anticancer Activity and Molecular Interactions

The ability of sulfonamide derivatives to act as anticancer agents has been further explored through their binding interactions within target enzyme catalytic sites. Crystallographic analyses of these compounds in complex with enzymes like hCA II and hCA VII have provided insights into the molecular interactions that underpin their inhibitory effects, highlighting the potential for designing new selective inhibitors (Buemi et al., 2019).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19(14-3-4-14)21-11-1-2-13-5-6-15(12-18(13)21)20-28(26,27)17-9-7-16(8-10-17)22(24)25/h5-10,12,14,20H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJJHJFHZXXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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